molecular formula C20H14ClN3O4 B406494 N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-nitrobenzamide

N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-nitrobenzamide

Cat. No.: B406494
M. Wt: 395.8g/mol
InChI Key: YQCCHQHBKJQVPZ-UHFFFAOYSA-N
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Description

N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-nitrobenzamide is a complex organic compound with the molecular formula C20H14ClN3O4 and a molecular weight of 395.8 g/mol . This compound is characterized by the presence of a nitro group, a chlorophenyl group, and an amide linkage, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amidation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Sodium hydroxide or potassium hydroxide in an aqueous medium.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

Scientific Research Applications

N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-nitrobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-aminobenzamide
  • N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide

Uniqueness

N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-nitrobenzamide is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C20H14ClN3O4

Molecular Weight

395.8g/mol

IUPAC Name

N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-nitrobenzamide

InChI

InChI=1S/C20H14ClN3O4/c21-14-6-4-8-16(12-14)22-19(25)13-5-3-7-15(11-13)23-20(26)17-9-1-2-10-18(17)24(27)28/h1-12H,(H,22,25)(H,23,26)

InChI Key

YQCCHQHBKJQVPZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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